molecular formula C8H11Cl2F3 B3040614 (1,2-Dichlorotrifluoroethyl)cyclohexane CAS No. 219904-98-0

(1,2-Dichlorotrifluoroethyl)cyclohexane

Cat. No.: B3040614
CAS No.: 219904-98-0
M. Wt: 235.07 g/mol
InChI Key: NTMQOCVGFBDYTB-UHFFFAOYSA-N
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Description

(1,2-Dichlorotrifluoroethyl)cyclohexane is a specialized organic compound that features a cyclohexane ring substituted with a polyhalogenated side chain containing both chlorine and fluorine atoms. This structure combines the conformational properties of a cycloalkane with the high electronegativity and steric demand of a 1,2-dichloro-trifluoroethyl functional group. The presence of multiple halogens, particularly fluorine, is known to significantly influence a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and overall polarity. These properties make it a valuable intermediate in advanced synthetic chemistry. In research and development, this compound serves as a versatile building block for the synthesis of more complex molecules. Its potential applications include its use in pharmaceutical research for the creation of candidate compounds with improved membrane permeability and stability against oxidative metabolism. Additionally, it may be utilized in materials science for the development of novel fluorinated polymers or liquid crystals, where the introduction of fluorine can alter material properties such as solvent resistance, thermal stability, and dielectric constant. Researchers can employ this compound in various transformation reactions, including nucleophilic substitutions, eliminations, or as a precursor for organometallic catalysis. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-dichloro-1,2,2-trifluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMQOCVGFBDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336807
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
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Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219904-98-0
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219904-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Advanced Precursor Chemistry for (1,2-Dichlorotrifluoroethyl)cyclohexane Synthesis

The synthesis of the target compound relies on the availability of two key precursors: cyclohexane (B81311) and chlorotrifluoroethylene (B8367) (CTFE). While cyclohexane is a bulk chemical derived from petroleum, CTFE requires a multi-step synthesis.

The commercial production of CTFE typically starts from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). The dechlorination of CFC-113 using zinc is a common method. wikipedia.orgacs.org

CFCl₂-CF₂Cl + Zn → CClF=CF₂ + ZnCl₂

Alternative routes to CTFE from 1,1,2-trichloro-1,2,2-trifluoroethane include gas-phase dehalogenation at high temperatures or reaction with hydrogen. acs.org A patented method describes the catalytic hydrogenolysis of CTFE to produce trifluoroethylene (B1203016) (TrFE) using a Group VIII metal catalyst, indicating the advanced catalytic chemistry surrounding these fluorinated alkenes. google.com

The synthesis of more complex precursors, such as those used in radiolabeling for medical imaging, often involves multi-step sequences to introduce specific functional groups or leaving groups (e.g., triflates, tosylates) that facilitate the final synthetic step. nih.govnih.gov This advanced precursor chemistry allows for the late-stage introduction of key functionalities. For example, the synthesis of precursors for fluorinated sugars involves steps like per-O-acetylation, formation of acetobromomannose, and orthoester formation before the final fluorination step. nih.gov

Epoxide Ring-Opening Reactions for Dihalogenated Cyclohexanes

The formation of dihalogenated cyclohexanes can be effectively achieved through the ring-opening of epoxide precursors. Epoxides, or oxiranes, are three-membered cyclic ethers that are highly susceptible to nucleophilic attack due to significant ring strain, making them valuable intermediates in synthesis. pressbooks.publibretexts.orgkhanacademy.orgyoutube.com The reaction can proceed under either acidic or basic conditions, which influences the regioselectivity and mechanism of the nucleophilic attack.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring for nucleophilic attack. pressbooks.publibretexts.org The nucleophile, such as a halide ion from an anhydrous hydrogen halide (HX), then attacks one of the electrophilic carbons. libretexts.org This process typically occurs with SN2-like characteristics, resulting in a backside attack that leads to trans stereochemistry in the product, known as a halohydrin. pressbooks.pub If one of the epoxide carbons is tertiary, the reaction may exhibit more SN1 character, with the nucleophile preferentially attacking the more substituted carbon. libretexts.org

Base-catalyzed epoxide opening involves the direct SN2 attack of a strong nucleophile on one of the epoxide carbons. libretexts.orgyoutube.com This reaction is governed primarily by sterics, with the nucleophile attacking the less hindered carbon atom. libretexts.org The result is a trans arrangement of the nucleophile and the newly formed hydroxyl group. While oxygen is typically a poor leaving group, the inherent strain of the epoxide ring facilitates this reaction. libretexts.org

Halohydrin dehalogenases are enzymes that can also catalyze the ring-opening of epoxides with various nucleophiles, including halides, azide, and cyanide. researchgate.netnih.gov These biocatalysts can exhibit high enantioselectivity, providing a route to enantiomerically pure β-substituted alcohols. nih.gov

Table 1: Summary of Epoxide Ring-Opening Reactions for Halohydrin Formation

Condition Catalyst/Reagent Mechanism Regioselectivity Stereochemistry Product
Acidic Anhydrous HX SN1/SN2-like Attack at more substituted C (tertiary) or less substituted C (primary/secondary) trans trans-Halohydrin
Basic Strong Nucleophile (e.g., OH⁻) SN2 Attack at less sterically hindered carbon trans trans-1,2-Diol

Functionalized Cyclohexane Derivatives as Synthetic Intermediates

The synthesis of intricately substituted molecules like this compound often relies on the use of pre-functionalized cyclohexane rings as versatile starting points. These intermediates contain reactive sites, such as double bonds or carbonyl groups, that can be selectively manipulated to introduce the desired halogen atoms and other functionalities. nsf.govresearchgate.net

For instance, cyclohexane derivatives containing ketone functionalities can be transformed into halogenated compounds through various reactions. Similarly, cyclohexene (B86901) can be converted into a halohydrin through treatment with a halogen (e.g., bromine) in the presence of water, which can then be further reacted. youtube.com The presence of directing groups can influence the regiochemical outcome of these reactions. numberanalytics.com

The development of synthetic routes to polyfunctionalized cyclohexanes is an active area of research. Methods such as the reductive Cope rearrangement have been developed to produce 1,2,4-trifunctionalized cyclohexanes, which can serve as scaffolds for further diversification. nsf.gov Additionally, building blocks like 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one provide access to molecules containing trifluoromethyl groups. researchgate.net The synthesis of all-syn-1,2,4,5-tetrafluorocyclohexane demonstrates a multi-step strategy involving Birch reduction, epoxidation, and hydrofluorination ring-opening to install multiple fluorine atoms with specific stereochemistry. nih.govresearchgate.net

Table 2: Examples of Functionalized Cyclohexane Intermediates and Transformations

Intermediate Reagents Transformation Product Type
Cyclohexene Br₂, H₂O Halohydrin Formation Bromohydrin
Aryl Ketones Rh@SILP Catalyst, H₂ Hydrogenation/Hydrodeoxygenation Substituted Cyclohexanes
1,5-Dienes Dihydropyridine Reductant Reductive Cope Rearrangement 1,2,4-Trisubstituted Cyclohexanes

Regioselectivity and Chemoselectivity in Synthesis of Halogenated Cyclohexanes

Controlling regioselectivity and chemoselectivity is paramount when synthesizing complex molecules with multiple functional groups. nih.gov Regioselectivity refers to the preference of a reaction to occur at a specific position on a molecule, while chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. numberanalytics.comnih.govnumberanalytics.com

In the context of halogenating cyclohexane derivatives, achieving the desired isomer requires careful consideration of several factors. Steric effects often dictate that a reagent will attack the least hindered position. numberanalytics.com Electronic effects, influenced by the electron-donating or electron-withdrawing nature of substituents, can direct incoming electrophiles or nucleophiles to specific sites. numberanalytics.com For example, in elimination reactions of halocyclohexanes, the E2 mechanism requires an anti-coplanar arrangement of a β-hydrogen and the leaving group, which must both be in axial positions. This conformational requirement can override Zaitsev's rule, leading to the formation of a less-substituted alkene. libretexts.org

The choice of halogenating agent is also critical for controlling selectivity. mdpi.com Traditional methods using elemental bromine can sometimes lack specificity. researchgate.net Reagents like benzyltrimethylammonium (B79724) dichloroiodate have been used to achieve selective chlorination in the presence of other sensitive functional groups. nih.gov The development of new catalysts and directing groups is a key strategy for enhancing regiocontrol in complex syntheses. numberanalytics.com

Table 3: Factors Influencing Selectivity in Cyclohexane Halogenation

Factor Description Example
Steric Hindrance The physical blocking of a reaction site by bulky groups. Nucleophilic attack at the less substituted carbon of an epoxide. libretexts.org
Electronic Effects Influence of electron-withdrawing or -donating groups on reactivity. An electron-withdrawing group deactivating an adjacent position to electrophilic attack. numberanalytics.com
Conformational Requirements Specific spatial arrangements required for a reaction to proceed. The need for diaxial orientation for E2 elimination in cyclohexane rings. libretexts.org

| Reagent Control | The use of specific reagents to target a particular functional group or position. | Using a selective chlorinating agent to avoid reaction with a bromopyrrole moiety. nih.gov |

Multicomponent Reactions and Annulation Strategies for Cyclohexane Construction

Modern synthetic chemistry increasingly employs multicomponent reactions (MCRs) and annulation strategies to build complex molecular architectures efficiently. MCRs combine three or more starting materials in a single step to form a product that incorporates most or all of the atoms from the reactants. researchgate.netorganic-chemistry.orgyoutube.com This approach offers high atom economy and reduces the number of synthetic steps and purification processes. Examples of MCRs used to build cyclic systems include the Biginelli and Hantzsch pyridine (B92270) syntheses. organic-chemistry.org

Annulation is the process of forming a new ring onto a pre-existing molecule. scripps.edu These strategies are powerful tools for constructing the cyclohexane core. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly reliable method for forming six-membered rings with excellent control over stereochemistry. researchgate.net More advanced strategies include anion-accelerated rearrangements of vinylcyclopropanes and vinylcyclobutanes, which can be used in [3+3] or [4+2] annulation routes to create cyclohexenol (B1201834) derivatives. mit.edu The Danheiser annulation is another notable method used in the synthesis of complex natural products containing cyclohexane rings. nih.gov These methods allow for the rapid construction of functionalized cyclohexanes that can then undergo further transformations to yield target molecules. nih.govorganic-chemistry.org

Table 4: Advanced Cyclohexane Ring Construction Strategies

Strategy Description Key Features
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction. High efficiency, atom economy, and rapid library generation. researchgate.netorganic-chemistry.org
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile. Forms six-membered rings, highly stereospecific. researchgate.net
Robinson Annulation A tandem Michael addition followed by an intramolecular aldol (B89426) condensation. Forms a six-membered ring onto a ketone.
Vinylcyclobutane Rearrangement An oxyanion-accelerated rearrangement to form cyclohexenol derivatives. A [3+3] or [4+2] annulation strategy. mit.edu

| Danheiser Annulation | Reaction of a silyloxy-diene with an α,β-unsaturated ketone. | Useful for constructing functionalized cyclohexenones. nih.gov |

Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of Halogenated Cyclohexanes

Halogenated alkanes, including substituted cyclohexanes like (1,2-Dichlorotrifluoroethyl)cyclohexane, are characterized by the presence of a polarized carbon-halogen bond. chemguide.co.uklibretexts.org Halogens are generally more electronegative than carbon, which creates a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the halogen atom. chemguide.co.uklibretexts.org This polarity is the primary driver of the compound's reactivity, making the carbon atom susceptible to attack by nucleophiles. The reactivity is also governed by the strength of the carbon-halogen bond, which decreases in the order C-F > C-Cl > C-Br > C-I. chemguide.co.uk Consequently, the carbon-chlorine bonds in this compound are more likely to be involved in reactions than the stronger carbon-fluorine bonds.

Table 1: Carbon-Halogen Bond Properties

BondElectronegativity of Halogen (Pauling Scale)Bond Strength (kJ/mol)Reactivity Trend in Substitution
C-F4.0467Lowest
C-Cl3.0346Intermediate
C-Br2.8290High
C-I2.5228Highest

Nucleophilic substitution is a primary reaction pathway for halogenated alkanes where a nucleophile replaces the halogen atom (the leaving group). savemyexams.com For secondary halogenated carbons, such as those that could be present in the (1,2-Dichlorotrifluoroethyl) side chain, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, though the S(_N)2 pathway is common. chemguide.co.uk

In the context of the cyclohexane (B81311) ring, the S(_N)2 mechanism is highly dependent on the conformation of the molecule. For an S(_N)2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). youtube.com This stereochemical requirement means that substituents on a cyclohexane ring must be in an axial position to undergo S(_N)2 substitution efficiently. youtube.com An equatorial leaving group is sterically hindered by the cyclohexane ring itself, making it difficult for the nucleophile to access the antibonding (σ*) orbital of the carbon-halogen bond. youtube.com Therefore, the reactivity of a halogenated substituent on a cyclohexane ring is significantly influenced by the conformational equilibrium between axial and equatorial positions. youtube.com

Elimination reactions, particularly the bimolecular (E2) mechanism, are also prevalent for halogenated cyclohexanes. fiveable.me The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond. libretexts.org

This reaction has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar orientation. libretexts.orgkhanacademy.org In a cyclohexane chair conformation, this translates to a requirement that both the hydrogen and the leaving group must be in axial positions (diaxial). libretexts.orglibretexts.org The reaction rate is significantly faster when this condition is met. youtube.comlibretexts.org If the leaving group is in an equatorial position, the E2 reaction is much slower or may not occur because the required anti-periplanar geometry cannot be achieved. youtube.com The stability of the chair conformation that places the leaving group in the necessary axial position is a critical factor; if this conformation is energetically unfavorable due to steric hindrance from other large groups, the elimination rate will be slow. fiveable.melibretexts.org For this compound, an E2 reaction would depend on the conformational availability of an axial halogen on the ethyl group and an axial hydrogen on either the adjacent carbon of the side chain or the cyclohexane ring.

Table 2: Stereochemical Requirements for Reactions in Halogenated Cyclohexanes

Reaction TypeRequired Conformation of Leaving GroupRequired GeometryRationale
S(_N)2 SubstitutionAxialBackside attackAllows nucleophile access to the C-X σ* orbital without steric hindrance from the ring. youtube.com
E2 EliminationAxialAnti-periplanar (diaxial with β-Hydrogen)Ensures proper orbital alignment for the concerted removal of H and X to form a π-bond. libretexts.orgkhanacademy.org

Halogenation of alkanes and cycloalkanes can also proceed through a free-radical chain reaction, typically initiated by heat or ultraviolet (UV) light. pearson.commsu.edu This mechanism involves three main stages: initiation, propagation, and termination. pearson.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl(_2)) by light or heat to produce two highly reactive halogen radicals (2 Cl•). pearson.commsu.edu

Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring, forming a cyclohexyl radical (C(_6)H(_10)R•) and a molecule of hydrogen halide (HCl). pearson.com This cyclohexyl radical then reacts with another halogen molecule (Cl(_2)) to form the halogenated product (C(_6)H(_10)RCl) and a new halogen radical, which continues the chain. pearson.com

Termination: The chain reaction ends when two radicals combine. pearson.com

In the case of this compound, all the C-H bonds on the cyclohexane ring are secondary and chemically equivalent, which would lead to a single monochlorinated product (on the ring) in good yield under controlled conditions. pearson.com Radical reactions could also potentially occur on the ethyl side chain, though the presence of electronegative fluorine atoms would influence the stability of adjacent radicals.

Mechanistic Investigations of Carbon-Halogen Bond Transformations

Modern synthetic chemistry heavily relies on transformations of the carbon-halogen bond, often utilizing organometallic reagents or electrochemical methods. wikipedia.orgnih.gov

Halogen-metal exchange is a powerful reaction for converting organic halides into organometallic reagents, which are versatile intermediates in synthesis. wikipedia.orgacs.org The most common type is the lithium-halogen exchange, where an organolithium reagent (like n-butyllithium or t-butyllithium) reacts with an organic halide. wikipedia.org

The reaction equilibrium favors the formation of the more stable organolithium species. wikipedia.org The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, meaning iodides are the most reactive, and chlorides are the least. wikipedia.orgharvard.edu For this compound, the C-Cl bonds would be the sites for this exchange. The mechanism is believed to proceed through an "ate-complex" intermediate. harvard.edu A key feature of lithium-halogen exchange, especially with vinyl halides, is that it often proceeds with retention of stereochemistry. wikipedia.orgharvard.edu This stereoretentivity is valuable for synthesizing chiral organolithium reagents from stereodefined alkyl iodides. acs.org

The reductive cleavage of carbon-halogen bonds can be studied using electroanalytical techniques like cyclic voltammetry. researchgate.net This process involves the transfer of an electron to the organic halide, leading to the cleavage of the C-X bond. nih.govresearchgate.net The mechanism of this dissociative electron transfer can be either a stepwise process or a concerted one. researchgate.netacs.org

Stepwise Mechanism: An electron is first transferred to the molecule to form a radical anion intermediate (RX•⁻). This intermediate then decomposes into a carbon-centered radical (R•) and a halide anion (X⁻). This pathway is more common for aryl halides. researchgate.netresearchgate.net

Concerted Mechanism: The electron transfer and bond breaking occur in a single step, without the formation of a stable radical anion intermediate. This is the more common pathway for alkyl halides. researchgate.netacs.org

Studies have shown that injecting an electron into the lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the C-X bond, results in a concerted, often barrierless, dissociation. nih.gov The reduction potentials required for this cleavage are significantly high, especially for C-F bonds, which are generally the most difficult to reduce. rsc.org For this compound, the C-Cl bonds would be preferentially cleaved over the C-F bonds due to their lower bond strength and more accessible reduction potential.

Halogen-Controlled Organic Synthesis and Novel Transformations

The halogen atoms in this compound not only influence its reactivity in reduction reactions but also serve as handles for further functionalization, enabling a range of novel synthetic transformations.

Halogen atoms can mediate a variety of reaction mechanisms, including radical, electrophilic, and nucleophilic pathways. In the presence of radical initiators or UV light, the weaker C-Cl bonds of this compound can undergo homolytic cleavage to generate radical intermediates. chemguide.co.uk These radicals can then participate in chain reactions, leading to substitution or elimination products. copernicus.org

Electrophilic halogenation is less common for saturated alkanes unless under specific catalytic conditions. However, the polarized nature of the C-Cl and C-F bonds can influence the reactivity of the cyclohexane ring towards certain electrophiles. mt.com Conversely, the electron-withdrawing nature of the halogenated side chain can activate adjacent C-H bonds towards nucleophilic attack under forcing conditions.

While the concept of directing groups is most prominent in aromatic chemistry, the steric and electronic influence of the (1,2-Dichlorotrifluoroethyl) group can direct the regioselectivity of reactions on the cyclohexane ring. youtube.com The bulky and electron-withdrawing nature of this substituent can sterically hinder attack at adjacent positions and electronically influence the reactivity of more distant C-H bonds. acs.org For example, in elimination reactions, the orientation of the leaving group and adjacent protons is crucial, and the conformational preferences of the substituted cyclohexane will dictate the outcome. libretexts.org

In certain contexts, halogen atoms themselves can act as catalysts or be part of a catalytic cycle. For instance, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can play a role in organizing supramolecular assemblies or activating substrates. rsc.org While less common for C-F and C-Cl bonds in this context, such interactions are an active area of research. rsc.org The development of functionalized cyclohexanes often relies on stereoselective methods, and the presence of the halogenated side group can be exploited to control the stereochemical outcome of subsequent reactions. nih.govgoettingen-research-online.de

Stereochemistry and Conformational Analysis

Stereoisomerism of (1,2-Dichlorotrifluoroethyl)cyclohexane and Related Compounds

The presence of a large, functionalized substituent on a cyclohexane (B81311) ring introduces multiple elements of stereoisomerism. The (1,2-Dichlorotrifluoroethyl) group attached to a cyclohexane ring at position 1 creates complexity at several levels.

For a 1,2-disubstituted cyclohexane, the two substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). libretexts.org These geometric isomers are distinct compounds and cannot be interconverted without breaking bonds.

Cis Isomer : In the cis isomer of this compound, one substituent is in an axial position and the other is in an equatorial position in any given chair conformation. A ring flip converts the axial group to equatorial and the equatorial group to axial. If the two substituents were identical, these two conformations would be of equal energy. However, with a hydrogen at C-2 and the bulky (1,2-Dichlorotrifluoroethyl) group at C-1, the two conformers are not equivalent. The conformation where the large (1,2-Dichlorotrifluoroethyl) group is in the more spacious equatorial position is significantly more stable. libretexts.org

Trans Isomer : The trans isomer can exist in two different chair conformations: one where both substituents are axial (diaxial) and one where both are equatorial (diequatorial). libretexts.org For most 1,2-disubstituted cyclohexanes, the diequatorial conformation is substantially more stable than the diaxial conformation. This is due to the avoidance of significant steric strain, known as 1,3-diaxial interactions, which occurs when bulky groups occupy axial positions. libretexts.orglibretexts.org Therefore, trans-(1,2-Dichlorotrifluoroethyl)cyclohexane is expected to exist almost exclusively in the diequatorial conformation.

Generally, the trans isomer of a 1,2-disubstituted cyclohexane with a bulky group is more stable than the cis isomer because the trans isomer can adopt a diequatorial conformation, minimizing steric strain. libretexts.org

Table 1: Relative Stabilities of 1,2-Disubstituted Cyclohexane Conformers

Isomer Conformation Substituent Positions Relative Stability Notes
Cis Conformer A 1-Axial, 2-Equatorial Less Stable Experiences 1,3-diaxial interactions from the axial substituent.
Conformer B (after ring flip) 1-Equatorial, 2-Axial More Stable The larger group prefers the equatorial position.
Trans Conformer A 1-Axial, 2-Axial (Diaxial) Much Less Stable Significant steric strain from two axial groups.
Conformer B (after ring flip) 1-Equatorial, 2-Equatorial (Diequatorial) Most Stable Minimal steric strain. Generally the most stable of all conformers.

The this compound molecule contains multiple chiral centers, leading to the possibility of several stereoisomers. libretexts.org The key chiral centers are C-1 and C-2 of the cyclohexane ring, and the carbon of the ethyl group attached to the ring (C-1').

Diastereomers : Cis and trans isomers of this compound are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another. masterorganicchemistry.comoregonstate.edu

Enantiomers :

The cis isomer has two chiral centers (C-1 and C-2). If the two substituents on the ring were identical, the cis isomer could be a meso compound (an achiral compound with chiral centers). However, with dissimilar groups (the ethyl substituent and a hydrogen), the cis isomer is chiral and should exist as a pair of enantiomers (non-superimposable mirror images). libretexts.orgmvpsvktcollege.ac.in

The trans isomer, which is also chiral, exists as a pair of enantiomers. For example, the (1R, 2R) and (1S, 2S) configurations would be enantiomers. libretexts.org These enantiomeric pairs are diastereomeric with the cis isomers.

Conformational Equilibria in Halogenated Cyclohexanes

The six-membered cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize angle and torsional strain. fiveable.me

The chair conformation is the most stable arrangement for cyclohexane and its derivatives. In this conformation, there are two types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process called a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.

For a substituted cyclohexane, the two chair conformers are often not equal in energy. The equilibrium will lie in favor of the conformation that minimizes steric interactions, which typically means placing the largest substituent in the equatorial position. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformers determines the position of this equilibrium.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. Larger A-values indicate a stronger preference for the equatorial position.

While steric bulk is a primary driver for equatorial preference, electronic effects from halogen substituents can also play a significant role. Highly electronegative atoms like fluorine can sometimes exhibit a smaller-than-expected preference for the equatorial position, or in some specific molecular contexts, even an axial preference. This can be due to factors like electrostatic interactions and hyperconjugation. acs.org For instance, studies on selectively fluorinated cyclohexanes have shown that nonclassical hydrogen bonding between an axial fluorine and axial hydrogens on other parts of the ring can stabilize the axial conformer. acs.org

For the (1,2-Dichlorotrifluoroethyl) group, its conformational preference will be a complex interplay of its large size and the electronic effects of its five halogen atoms. The pentafluoroethyl group (C2F5) has a significantly larger A-value than a trifluoromethyl (CF3) or an ethyl group, indicating a strong preference for the equatorial position due to its size. rsc.org

Table 2: Selected Conformational A-Values

Substituent A-Value (kcal/mol) Reference
-F (Fluoro) ~0.15 chegg.com
-Cl (Chloro) ~0.43 chegg.com
-Br (Bromo) ~0.38 chegg.com
-CH3 (Methyl) ~1.7 fiveable.me
-CH2CH3 (Ethyl) ~1.8 fiveable.me
-CF3 (Trifluoromethyl) ~2.37 rsc.org
-C2F5 (Pentafluoroethyl) ~2.67 rsc.org

A-values represent the energy penalty (ΔG°) for the substituent being in the axial position.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of (1,2-Dichlorotrifluoroethyl)cyclohexane in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the cyclohexane (B81311) ring would appear as a series of broad, overlapping multiplets, likely in the range of 1.0-2.5 ppm. The proton attached to the carbon bearing the side chain (C1) would be significantly deshielded due to the electronegativity of the adjacent halogenated group, shifting its signal downfield. Similarly, the proton on the ethyl side chain (-CHCl-CF₂) would appear as a distinct multiplet at a significantly downfield position, showing coupling to the adjacent fluorine atoms. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane ring would result in a time-averaged spectrum where all axial and equatorial protons of a given CH₂ group are chemically equivalent. docbrown.infoyoutube.com

¹³C NMR: In the carbon NMR spectrum, six distinct signals would be expected for the cyclohexane ring carbons and two for the ethyl side chain. The carbon atom directly attached to the substituent (C1) would be the most downfield of the ring carbons. The carbons of the (1,2-Dichlorotrifluoroethyl) group (-CHCl- and -CF₂-) would exhibit characteristic shifts and show strong coupling to the attached fluorine atoms (¹JCF, ²JCF), resulting in splitting of their signals. For unsubstituted cyclohexane, the single ¹³C peak appears around 27 ppm. chemicalbook.com The introduction of the electron-withdrawing substituent would cause a downfield shift for C1 and, to a lesser extent, for the adjacent C2 and C6 carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial characterization technique. wikipedia.org It is highly sensitive and offers a wide chemical shift range, making it excellent for analyzing fluorinated molecules. nih.gov The spectrum for this compound would be expected to show two distinct signals for the non-equivalent fluorine atoms on the -CF₂- group and the single fluorine on the -CFCl- group. These signals would be split into complex multiplets due to geminal (²JFF) and vicinal (³JFH) coupling with each other and with the adjacent proton. This technique provides unambiguous evidence for the presence and environment of the fluorine atoms within the molecule. rsc.orgrsc.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹HCyclohexane Ring (CH₂)1.0 - 2.5Complex multiplets
¹HCyclohexane Ring (CH-Sidechain)2.5 - 3.5Multiplet
¹HEthyl Side Chain (-CHCl-)5.0 - 6.5Multiplet (doublet of triplets)
¹³CCyclohexane Ring (CH₂)25 - 40-
¹³CCyclohexane Ring (CH-Sidechain)45 - 60-
¹³CEthyl Side Chain (-CHCl-)80 - 100Doublet (due to ¹JCF)
¹³CEthyl Side Chain (-CF₂-)110 - 130Triplet (due to ¹JCF)
¹⁹FEthyl Side Chain (-CF₂-)-90 to -120Complex multiplets
¹⁹FEthyl Side Chain (-CFCl-)-130 to -160Complex multiplets

The cyclohexane ring is famous for its chair conformation, which undergoes a rapid "ring flip" at room temperature to an identical, mirror-image chair. chemtube3d.com In a substituted cyclohexane, this ring flip interconverts axial and equatorial positions for the substituent. pressbooks.pub Due to significant steric hindrance (1,3-diaxial interactions), the bulky (1,2-Dichlorotrifluoroethyl) group would strongly prefer the equatorial position. libretexts.orgmasterorganicchemistry.com

Variable-temperature (VT) NMR studies could be employed to study these dynamics. At sufficiently low temperatures, the ring flip process would slow down on the NMR timescale, leading to decoalescence of the averaged signals into two distinct sets: one for the axial protons and one for the equatorial protons, which would have different chemical shifts. youtube.com By analyzing the spectra at different temperatures, the energy barrier for the chair-chair interconversion can be calculated, providing valuable insight into the conformational stability of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary technique for the analysis of this compound due to its volatility. The sample is vaporized and separated from impurities on a GC column before entering the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺), confirming the molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would clearly show the presence of two chlorine atoms based on the characteristic ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

The fragmentation pattern provides a fingerprint for the molecule's structure. Predictable fragmentation pathways for this compound would include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the entire side chain: [C₆H₁₁]⁺ (m/z 83)

Cleavage of the C-C bond between the ring and side chain: leading to a cyclohexyl cation [C₆H₁₁]⁺ and a halogenated ethyl radical, or vice versa.

Ring fragmentation: Characteristic of cyclohexanes, leading to smaller fragment ions by losing ethylene (B1197577) or other neutral fragments. docbrown.info

Loss of small neutral molecules: such as HCl or HF.

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is less common for nonpolar hydrocarbons but could be used if the compound is part of a more complex mixture or if derivatized.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
[M - Cl]⁺Molecular ion minus ChlorineLoss of a Cl radical
[M - C₂HClF₃]⁺Cyclohexyl cationCleavage of ring-side chain bond
83[C₆H₁₁]⁺Cyclohexyl cation
82[C₆H₁₀]⁺Cyclohexene (B86901) radical cation (from retro-Diels-Alder or H loss)
55[C₄H₇]⁺Further fragmentation of the cyclohexane ring

For neutral, nonpolar molecules like halogenated hydrocarbons, ionization efficiency in techniques like ESI-MS can be low. While GC-MS is generally sufficient, derivatization could be employed to enhance detection for LC-MS analysis. researchgate.netspectroscopyonline.com A potential strategy involves reacting the compound to introduce a permanently charged or easily ionizable functional group. For alkyl halides, derivatization with a reagent like 4-dimethylaminopyridine (B28879) can create a charged pyridinium (B92312) salt, which is highly responsive in ESI-MS, allowing for much more sensitive detection. nih.govddtjournal.com This approach is particularly useful for trace-level analysis or for screening for such compounds in complex matrices.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise data on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: It would definitively show the cyclohexane ring in a chair conformation and establish whether the (1,2-Dichlorotrifluoroethyl) substituent occupies an axial or equatorial position in the crystal lattice. uni-muenchen.de

Stereochemistry: The relative stereochemistry of the chiral centers on the side chain and the cyclohexane ring would be resolved.

Intermolecular packing: The analysis would reveal how the molecules arrange themselves in the crystal, showing any significant intermolecular interactions such as halogen bonding or dipole-dipole interactions that influence the solid-state structure. nih.gov

This solid-state data provides a valuable static picture that complements the dynamic information about the molecule's conformation obtained from NMR studies in solution.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purity assessment of this compound. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable halogenated hydrocarbons like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification. When coupled with detectors such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification, GC provides a powerful analytical solution. For instance, GC-MS is instrumental in determining the molecular weight and fragmentation pattern, which aids in structural elucidation.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization is employed to enhance detectability. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for the separation of organohalogen compounds. The choice of detector, such as a UV detector (if the molecule possesses a chromophore or is derivatized to have one) or a mass spectrometer, is critical for sensitive and selective analysis.

Table 1: Comparison of GC and HPLC for the Analysis of this compound

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Detectors FID, ECD, MSUV-Vis, PDA, MS, ELSD
Advantages High resolution, sensitivity (especially with ECD for halogenated compounds).Versatility, suitable for a wide range of compounds, non-destructive.
Considerations Requires thermal stability of the analyte.Mobile phase selection is crucial for good separation.

The selection of the chromatographic column is a critical parameter that dictates the separation efficiency.

In Gas Chromatography , the choice of stationary phase is paramount. For halogenated hydrocarbons, a variety of capillary columns can be utilized. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) stationary phase (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points. For compounds with similar boiling points, intermediate polarity columns containing phenyl or cyanopropyl functional groups (e.g., DB-5, DB-17) can offer alternative selectivity based on dipole-dipole interactions and polarizability. The separation mechanism relies on the differential partitioning of the analyte between the inert carrier gas (mobile phase) and the liquid or solid stationary phase coated on the column wall.

In High-Performance Liquid Chromatography , reversed-phase columns are the most common choice for halogenated compounds. C18 (octadecyl) and C8 (octyl) bonded silica (B1680970) columns are widely used, where separation is governed by hydrophobic interactions between the analyte and the non-polar stationary phase. More recently, fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, have gained popularity for the analysis of halogenated and aromatic compounds. These columns can provide unique selectivity through a combination of hydrophobic, dipole-dipole, and π-π interactions. The separation mechanism in HPLC is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase, with retention being influenced by the polarity of the analyte, mobile phase, and stationary phase.

Table 2: Recommended Chromatographic Columns for this compound Analysis

TechniqueColumn TypeStationary Phase ChemistrySeparation Mechanism
GC CapillaryPolydimethylsiloxane (e.g., DB-1)van der Waals forces, boiling point
GC CapillaryPhenyl-substituted polysiloxane (e.g., DB-5)van der Waals, π-π interactions
HPLC Reversed-PhaseOctadecyl (C18) bonded silicaHydrophobic interactions
HPLC Reversed-PhasePentafluorophenyl (PFP) bonded silicaHydrophobic, dipole, π-π interactions

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. While this compound is already amenable to direct GC analysis, derivatization might be employed in specific scenarios, such as to enhance the response of a particular detector or to improve chromatographic behavior if interfering substances are present.

This compound itself lacks common functional groups like -OH, -NH2, or -COOH that are typically targeted for derivatization. However, if impurities containing such groups are of interest, or if a reaction can be induced on the halogenated structure, derivatization could be considered. For instance, dehydrohalogenation could introduce a double bond, which could then be targeted by specific derivatizing reagents.

In a more general context for halogenated alkanes, derivatization is not a common strategy unless aiming to introduce a specific tag for detection. For example, if a highly sensitive fluorescence detector is to be used in HPLC, a fluorescent tag could be introduced, although this would require a reactive site on the molecule.

The primary goal of derivatization is to alter the physicochemical properties of the analyte to make it more suitable for a specific analytical method.

Impact on Chromatographic Properties: Derivatization typically increases the molecular weight and can alter the volatility and polarity of a compound. For GC analysis, this can lead to changes in retention time. For instance, converting a polar impurity to a less polar derivative can improve peak shape and reduce tailing on non-polar columns. In HPLC, derivatization can be used to increase the hydrophobicity of a compound, leading to stronger retention on a reversed-phase column.

Impact on Spectroscopic Properties: A significant reason for derivatization is to enhance the detectability of a compound. By introducing a chromophore or a fluorophore, the derivatized analyte can be detected with high sensitivity using UV-Vis or fluorescence detectors in HPLC. In the context of mass spectrometry, derivatization can lead to more characteristic fragmentation patterns, aiding in structural identification. For example, certain derivatives can direct fragmentation to produce specific, high-mass ions that are useful for quantification.

Table 3: Potential Impact of Derivatization on Analytical Properties

PropertyChange after DerivatizationRationale
Volatility (GC) Increased or DecreasedDepends on the reagent used; can be tailored for optimal separation.
Polarity Typically DecreasedConversion of polar groups to less polar derivatives.
Retention Time AlteredA direct consequence of changes in volatility and polarity.
Detector Response (UV/Fluorescence) EnhancedIntroduction of a chromophore or fluorophore.
Mass Spectrum Altered FragmentationCan produce more structurally informative fragments.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations on Halogenated Cyclohexanes

Quantum-chemical calculations are fundamental to understanding the conformational landscape and electronic properties of halogenated cyclohexanes. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost. For halogenated cyclohexanes, DFT is employed to locate the minimum energy conformations (e.g., chair conformers with the substituent in axial or equatorial positions) and to calculate the energy differences between them.

Researchers commonly use hybrid functionals like B3LYP or meta-hybrid GGA functionals such as M06-2X, paired with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets. nih.govnih.goviau.ir These calculations can predict bond lengths, bond angles, and dihedral angles for the most stable structures. nih.gov For instance, studies on 1,1,4-trifluorocyclohexane using the M06-2X/aug-cc-pVTZ level of theory found that the axial conformer is unexpectedly more stable than the equatorial conformer by a Gibbs free energy (ΔG) of 1.06 kcal/mol. acs.orgnih.gov This counterintuitive preference is attributed to stabilizing intramolecular interactions. acs.orgnih.gov Similar DFT calculations on (1,2-Dichlorotrifluoroethyl)cyclohexane would be crucial to determine the preferred orientation of the dichlorotrifluoroethyl group and the conformational equilibrium of the cyclohexane (B81311) ring.

Valence Bond (VB) theory, particularly in its modern form as Spin-Coupled (SC) theory, provides a detailed description of chemical bonding from the perspective of atomic orbital interactions. whiterose.ac.ukliverpool.ac.uk This approach offers a rigorous, ab initio demonstration of qualitative chemical concepts. researchgate.net

In the context of halogenated compounds, Spin-Coupled theory is particularly useful for elucidating the origin of phenomena like halogen bonding. researchgate.net It can analyze the shapes and overlaps of the spin-coupled orbitals to provide a detailed picture of the electron distribution around the halogen atoms. researchgate.net This analysis helps to explain the formation of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which is fundamental to its ability to form non-covalent interactions. researchgate.net Applying this theory to this compound would allow for a deep understanding of the electronic structure of the C-Cl and C-F bonds and how the electron density distribution influences intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and steric effects within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as bonds and lone pairs. iau.irnih.gov

For halogenated cyclohexanes, NBO analysis is instrumental in deconvoluting the total electronic energy to understand the forces driving conformational preferences. The analysis can separate the total energy into contributions from Lewis (electrostatic and steric) and non-Lewis (hyperconjugative) effects. acs.orgacs.org For example, in fluorinated cyclohexanes, NBO analysis has shown that stabilizing hyperconjugative interactions, such as σ(CH) → σ(CF), and favorable electrostatic interactions can overcome steric repulsion to favor an axial conformation. acs.org In one study, the axial conformer of 1,1,4-trifluorocyclohexane was found to have a significant σ(CH) → σ(CF) hyperconjugative stabilization energy of 5.81 kcal/mol, compared to only 1.02 kcal/mol in the equatorial conformer. acs.org NBO analysis on this compound would quantify the electronic and steric contributions of both chlorine and fluorine atoms, clarifying their influence on the molecule's stability and structure.

Table 1: NBO Analysis of Energy Contributions for Halogenated Cyclohexane Conformers (kcal/mol)
CompoundConformerΔE (Hyperconjugative)ΔE (Electrostatic)ΔE (Steric)ΔG (Total)
1,1,4-TrifluorocyclohexaneAxial-3.13-1.893.58-1.06
Equatorial-0.54-0.030.58
1,1,3,3,4,5,5-HeptafluorocyclohexaneAxial-3.51-4.144.27-2.73
Equatorial-0.78-0.100.77

Data adapted from studies on fluorinated cyclohexanes. acs.orgnih.gov Negative values indicate stabilization.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org By analyzing the gradient of the electron density, QTAIM partitions a molecule into atomic basins. amercrystalassn.org The theory identifies critical points in the electron density, such as bond critical points (BCPs), which signify the existence of a chemical bond between two atoms. uni-muenchen.demuni.cz

The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to characterize the nature of the interaction. muni.czrsc.org For covalent bonds (shared interactions), ρ_BCP is high and ∇²ρ_BCP is negative. For closed-shell interactions (like ionic bonds or van der Waals forces), ρ_BCP is low and ∇²ρ_BCP is positive. muni.cz Applying QTAIM to this compound would allow for a quantitative characterization of the C-C, C-H, C-F, and C-Cl bonds, providing insight into their covalent versus ionic character. rsc.org

Modeling of Non-Covalent Interactions

The halogen atoms in this compound are key sites for non-covalent interactions, which are crucial in supramolecular chemistry and materials science. Computational modeling is essential for understanding and predicting these interactions.

The concept of the σ-hole is central to understanding halogen bonding. A σ-hole is a region of lower electron density, and often positive electrostatic potential, located on a halogen atom along the extension of its covalent bond. researchgate.netwikipedia.org This positive region arises because the electron density is drawn into the covalent bond and distributed equatorially around the halogen, leaving a depleted, electropositive cap. researchgate.netwikipedia.org

The size and magnitude of the σ-hole depend on the halogen's polarizability and the electron-withdrawing power of the rest of the molecule. mdpi.comacs.org Chlorine, being more polarizable than fluorine, typically forms stronger σ-hole interactions. researchgate.net The presence of multiple electron-withdrawing fluorine atoms in this compound would be expected to create a significantly positive σ-hole on the chlorine atoms. acs.org

Molecular Electrostatic Potential (MEP) surfaces are computed to visualize and quantify the σ-hole. The MEP is mapped onto an isodensity surface of the molecule, where blue regions indicate positive potential (electrophilic sites) and red regions indicate negative potential (nucleophilic sites). acs.orgrsc.org The maximum positive potential on the halogen surface (V_S,max) is used as a quantitative measure of the σ-hole's strength, which correlates with the strength of subsequent halogen bonding. rsc.org For fluorine, the σ-hole is often neutral or negative unless it is bonded to a very strong electron-withdrawing group. researchgate.netmdpi.comresearchgate.net An MEP analysis of this compound would map out the electrophilic and nucleophilic sites, predicting its capacity for forming directional non-covalent interactions.

Halogen Bonding Mechanisms and Directionality

The this compound molecule presents a compelling case for the study of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. Computational studies are essential to elucidate the mechanisms and directionality of these bonds, particularly concerning the chlorine atoms in the dichlorotrifluoroethyl substituent.

The primary mechanism underlying halogen bonding is the phenomenon of the σ-hole. This concept describes a region of positive electrostatic potential that forms on the halogen atom, opposite to the covalent bond it forms with the adjacent carbon atom. In the case of this compound, the electron-withdrawing nature of the fluorine and chlorine atoms on the ethyl group enhances the electrophilicity of the chlorine atoms, making them potent halogen bond donors.

Theoretical calculations, typically employing density functional theory (DFT), can map the molecular electrostatic potential surface of the molecule. For this compound, these maps would be expected to reveal distinct positive σ-holes on the chlorine atoms. The magnitude of this positive potential is a key determinant of the strength of the subsequent halogen bond.

Halogen bonds are highly directional, a feature that is critical in molecular recognition and crystal engineering. The optimal geometry for a halogen bond involves the alignment of the R-X···Y axis, where R-X is the halogen bond donor (in this case, the C-Cl bond of the substituent) and Y is the halogen bond acceptor (a Lewis base). Computational studies would predict that the strongest interaction occurs when the acceptor approaches the chlorine atom along the extension of the C-Cl bond axis. This high degree of directionality is a defining characteristic of halogen bonding, distinguishing it from more diffuse isotropic interactions like van der Waals forces.

The strength of the halogen bond is also influenced by the identity of the halogen atom. Generally, the strength of halogen bonds decreases in the order I > Br > Cl > F. nih.govnih.gov Therefore, the chlorine atoms in this compound are expected to form moderately strong halogen bonds. The presence of multiple fluorine atoms on the same ethyl group can further modulate the strength of the C-Cl···Y halogen bond by influencing the magnitude of the σ-hole.

A hypothetical representation of the directionality and key parameters of a halogen bond formed by this compound with a generic Lewis base (e.g., ammonia, NH₃) is presented in the interactive table below.

ParameterDescriptionPredicted Value
d(Cl···N) The distance between the chlorine atom and the nitrogen atom of the Lewis base.2.8 - 3.2 Å
∠(C-Cl···N) The angle defining the directionality of the halogen bond.170 - 180°
Interaction Energy The calculated strength of the halogen bond.-3 to -7 kcal/mol

Note: The data in this table is hypothetical and serves to illustrate the typical parameters investigated in computational studies of halogen bonding. Actual values would require specific quantum chemical calculations.

Conformational Analysis via Computational Methods

The cyclohexane ring is known for its flexible nature, primarily adopting a chair conformation. The presence of a bulky and electronically complex substituent like the (1,2-Dichlorotrifluoroethyl) group introduces significant conformational preferences that can be explored through computational methods.

Energy Minimization and Conformational Equilibria Prediction

The (1,2-Dichlorotrifluoroethyl) substituent can occupy either an axial or an equatorial position on the cyclohexane ring. These two conformers are in equilibrium, and their relative populations are determined by their difference in Gibbs free energy. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org

Computational energy minimization techniques, using force fields (molecular mechanics) or quantum mechanical methods, can be used to calculate the energies of the axial and equatorial conformers of this compound. By finding the lowest energy structures for both, the relative stability can be determined. The (1,2-Dichlorotrifluoroethyl) group is sterically demanding, and it is therefore highly probable that the equatorial conformer is significantly more stable than the axial conformer.

The energy difference (ΔG) between the axial and equatorial conformers can be used to predict the equilibrium constant (K_eq) for the conformational interconversion at a given temperature, using the equation ΔG = -RTln(K_eq). A larger energy difference in favor of the equatorial conformer will result in a higher population of this conformer at equilibrium.

The interactive table below presents hypothetical results from an energy minimization study on the conformers of this compound.

ConformerRelative Energy (kcal/mol)Predicted Equilibrium Population (at 298 K)Key Steric Interactions
Equatorial 0.00>99%Gauche interactions with the cyclohexane ring.
Axial +4.5<1%Significant 1,3-diaxial interactions with axial hydrogens.

Note: The energy values and populations are hypothetical and intended to illustrate the expected outcome of a computational conformational analysis. The actual energy difference would depend on the specific stereoisomer of the substituent and the computational method used.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can be used to investigate its intermolecular interactions in a condensed phase, such as in a solution. figshare.comnih.govresearchgate.net

In a typical MD simulation, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water or a nonpolar solvent like hexane). The forces between all atoms are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system. This trajectory provides detailed information on how the molecule moves, rotates, and interacts with the surrounding solvent molecules.

One of the key applications of MD simulations for this compound would be to study the formation and dynamics of halogen bonds in solution. By analyzing the trajectory, one can determine the frequency, lifetime, and geometry of halogen bonds between the chlorine atoms of this compound and solvent molecules or other solutes. This provides a more realistic picture of these interactions compared to static quantum chemical calculations in the gas phase.

MD simulations can also be used to explore the conformational landscape of the molecule in solution. While energy minimization predicts the lowest energy conformers, MD simulations can reveal the dynamics of the ring flip between the axial and equatorial forms and how the solvent influences the conformational equilibrium. The simulations can also provide insights into the solvation structure around the molecule, highlighting how solvent molecules arrange themselves around the hydrophobic cyclohexane ring and the more polar dichlorotrifluoroethyl substituent.

Environmental Fate and Transport Research Methodologies

Methodologies for Studying Environmental Persistence and Degradation

The environmental persistence of a compound like (1,2-Dichlorotrifluoroethyl)cyclohexane is determined by its resistance to various degradation processes. Standard methodologies are employed to investigate these processes under controlled laboratory conditions that simulate different environmental compartments.

Biodegradation is a key process that can lead to the breakdown of organic contaminants by microorganisms. researchgate.net Studies to assess the biodegradability of this compound would typically involve incubating the compound with microbial communities from relevant environments, such as activated sludge, surface water, and different soil types. researchgate.netepa.gov

Research in this area would focus on several aspects:

Aerobic Biodegradation: In aerobic environments, microorganisms may utilize oxygenases to initiate the breakdown of the compound. eurochlor.org However, highly halogenated compounds are often resistant to aerobic degradation. The combination of chlorine and fluorine atoms in this compound likely makes it a challenging substrate for many aerobic microorganisms.

Anaerobic Biodegradation: Under anaerobic conditions, a process known as reductive dechlorination can occur, where chlorine atoms are removed and replaced by hydrogen atoms. epa.govscholaris.ca This process is a recognized pathway for the breakdown of chlorinated solvents. eurochlor.orglu.se It is plausible that the chloro-substituents of this compound could be susceptible to anaerobic degradation, although the presence of the trifluoroethyl group might influence the reaction rates.

Cometabolism: It is also possible that the compound could be degraded through cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the breakdown of other substances. eurochlor.org

The investigation would involve monitoring the disappearance of the parent compound and the appearance of potential metabolites over time using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netchemistry-matters.com

Table 1: Hypothetical Biodegradation Study Parameters for this compound

ParameterAqueous Environment (Aerobic)Aqueous Environment (Anaerobic)Soil Environment (Aerobic)Soil Environment (Anaerobic)
Microbial InoculumActivated SludgeAnaerobic Digester SludgeAgricultural Soil SlurrySaturated Soil Slurry
Incubation Time28-60 days60-120 days60-180 days90-200 days
Expected Degradation RateVery LowLow to ModerateVery LowLow to Moderate
Primary Degradation PathwayLimited OxidationReductive DechlorinationLimited OxidationReductive Dechlorination

For compounds that can volatilize into the atmosphere, photodegradation, or the breakdown by sunlight, is a critical process. mdpi.com The assessment of atmospheric photodegradation of this compound would involve determining its reaction rate with photochemically produced hydroxyl (•OH) radicals, which are the primary "cleaning agent" of the troposphere.

These studies are typically conducted in laboratory smog chambers where the compound is exposed to a known concentration of •OH radicals, and its decay is monitored over time. The resulting data are used to calculate an atmospheric half-life. Given its halogenated structure, this compound is expected to have a relatively long atmospheric half-life, contributing to its potential for long-range transport. nih.govosti.gov

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. nih.gov For this compound, its tendency to volatilize from water and soil surfaces would be a key factor in its environmental distribution. nih.govresearchgate.net

Methodologies to study volatilization include:

From Water: The Henry's Law constant, which describes the partitioning of a chemical between air and water, would be determined. This can be measured experimentally using techniques like the bubble-column method or estimated using quantitative structure-property relationships (QSPRs). nih.gov

From Soil: The rate of volatilization from soil is more complex, as it is influenced by soil properties (organic matter content, moisture, porosity) and the chemical's sorption characteristics. nih.govdocumentsdelivered.com Laboratory studies using soil columns or chambers would be employed to measure the flux of the compound from the soil surface to the air under various conditions.

Due to its likely low water solubility and moderate vapor pressure, this compound is expected to have a tendency to volatilize from both water and soil surfaces.

Modeling and Theoretical Frameworks for Environmental Distribution

To predict how this compound would be distributed across different environmental compartments (air, water, soil, sediment), researchers use multimedia environmental fate models. defra.gov.ukcore.ac.ukacs.org These models rely on the compound's physicochemical properties, which are determined through the methodologies described below.

Phase partitioning describes how a chemical distributes itself between different environmental phases, such as water and organic matter in soil or sediment. scispace.com Sorption, the process of a chemical binding to solid particles, is a critical factor controlling its mobility and bioavailability. mdpi.comuw.edu.pl

Key parameters and the methodologies to determine them include:

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's hydrophobicity, or its tendency to associate with organic matter rather than water. uw.edu.pl It is a crucial input for environmental fate models and is typically measured using the shake-flask or HPLC method. The presence of the cyclohexane (B81311) ring and the halogenated ethyl group suggests a high Kow for this compound.

Soil and Sediment Sorption Coefficient (Koc): This parameter normalizes the sorption of a chemical to the organic carbon content of soil or sediment. mdpi.com It is determined through batch equilibrium experiments where solutions of the compound are mixed with soil or sediment samples of varying organic carbon content. researchgate.net The concentration of the compound in both the aqueous and solid phases is measured at equilibrium. Given its expected hydrophobicity, this compound would likely exhibit strong sorption to organic matter in soils and sediments. documentsdelivered.comnih.gov

Table 2: Predicted Physicochemical Properties and Partitioning Behavior of this compound

PropertyPredicted Value/BehaviorSignificance for Environmental Fate
Water SolubilityLowLimits aquatic concentrations, promotes partitioning to sediment.
Vapor PressureModerateAllows for volatilization into the atmosphere.
Log KowHighIndicates high potential for bioaccumulation and strong sorption to organic matter.
Henry's Law ConstantModerate to HighSuggests a tendency to partition from water to air.
Log KocHighIndicates low mobility in soil and strong binding to sediment.

Based on its physicochemical properties, the transport of this compound through the environment can be predicted.

Atmospheric Transport: Due to its potential for volatilization and resistance to degradation, this compound could undergo long-range atmospheric transport. nih.govnih.govresearchgate.net This means it could be transported far from its original source and deposited in remote ecosystems.

Aquatic Transport: In aquatic systems, its low water solubility and high sorption potential suggest that it would primarily be associated with suspended particles and bottom sediments. scispace.com Transport would therefore be linked to the movement of these particles.

Terrestrial Transport: In soil, strong sorption to organic matter would significantly limit its mobility and leaching into groundwater. mdpi.comnih.gov The primary transport pathway on land would likely be through soil erosion.

Historical Context and Recent Advances in Halogen Chemistry

Evolution of Organofluorine Chemistry and Halogenated Compounds

The field of organofluorine chemistry, which underpins the very existence of our subject compound, has a history stretching back to the 19th century. Early work was often hampered by the extreme reactivity of elemental fluorine. A significant breakthrough came with the development of safer and more selective fluorinating agents, which opened the door to the systematic synthesis of a vast array of fluorinated organic molecules. These compounds have found indispensable roles in pharmaceuticals, agrochemicals, and materials science, largely due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and increased lipophilicity.

The journey from handling highly toxic elemental fluorine to the use of manageable reagents is a cornerstone of modern organofluorine chemistry. Early methods have given way to a sophisticated toolbox of fluorinating agents, broadly categorized into nucleophilic and electrophilic reagents. This progression has been critical in allowing chemists to introduce fluorine into complex molecules with precision and control, a necessary prerequisite for the synthesis of intricate structures like (1,2-Dichlorotrifluoroethyl)cyclohexane.

The cyclohexane (B81311) ring, the other key structural component of our subject compound, has its own rich history. First synthesized in the late 19th century, its conformational analysis, particularly the chair and boat forms, has been a foundational concept in organic chemistry. The study of halogenated cyclohexane derivatives has been instrumental in understanding reaction mechanisms, such as elimination and substitution reactions, where the stereochemistry of the cyclohexane ring plays a crucial role.

Contemporary Research Trends in Halogen-Containing Substrates

Modern research in halogen chemistry continues to push the boundaries of synthesis and reactivity, with a strong emphasis on developing more efficient, selective, and sustainable methods.

Recent years have seen significant advancements in the synthesis of halogenated compounds. One relevant area of research is the radical hydroalkylation of fluorinated trihaloethenes with alkanes like cyclohexane. rsc.org This method allows for the direct formation of carbon-carbon bonds and the introduction of a halogenated ethyl group onto the cyclohexane ring, representing a plausible, though not explicitly documented, synthetic route to this compound. The regioselectivity of such reactions is often governed by steric and electronic factors of the fluoroalkene. rsc.org

The role of halogens in directing and controlling chemical reactions is an area of intense investigation. Halogen bonding, a non-covalent interaction analogous to hydrogen bonding, is increasingly being exploited in catalyst design and crystal engineering. Furthermore, the development of novel catalytic systems for the selective halogenation and dehalogenation of organic substrates is a key focus, driven by the need for greener and more atom-economical synthetic methods. These emerging concepts provide a framework within which future studies on the reactivity of compounds like this compound could be envisioned.

Q & A

Basic: How can the most stable conformation of 1,2-disubstituted cyclohexane derivatives be determined experimentally?

Answer:
The stability of 1,2-disubstituted cyclohexane conformers depends on substituent positions (axial vs. equatorial) and steric/electronic interactions. For cis-1,2-disubstituted derivatives (e.g., cis-1,2-dichlorocyclohexane), the chair conformation with one substituent axial and the other equatorial minimizes steric strain. Trans-1,2-disubstituted derivatives adopt either both axial or both equatorial positions.
Methodology:

  • NMR spectroscopy : Measure coupling constants and splitting patterns to infer substituent orientations .
  • Computational modeling : Use density functional theory (DFT) to calculate energy differences between conformers .

Advanced: What strategies enable enantioselective synthesis of highly substituted cyclohexane derivatives like (1,2-dichlorotrifluoroethyl)cyclohexane?

Answer:
Organocatalytic cascades, such as Michael–Michael–1,2-addition reactions, allow stereoselective construction of polysubstituted cyclohexanes. Pseudo-enantiomeric catalysts (e.g., amino-squaramides) can access both enantiomers with high yields (>80%) and stereoselectivity (er > 95:5).
Methodology:

  • One-pot reactions : Combine multiple catalytic steps to reduce intermediates and improve efficiency .
  • Gram-scale synthesis : Optimize reaction conditions (solvent, temperature) to maintain stereoselectivity at larger scales .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoroethyl group environments, while 1H^{1}\text{H} NMR resolves cyclohexane chair conformations .
  • IR spectroscopy : Detect C-Cl and C-F stretching vibrations (~550–750 cm1^{-1} and ~1100–1250 cm1^{-1}, respectively) .
  • Fluorescence spectroscopy : Monitor electronic transitions of aromatic contaminants (if present) in high-purity samples .

Advanced: How can advanced oxidation processes (AOPs) be optimized for selective functionalization of this compound?

Answer:
AOPs (e.g., Fenton-like reactions) using nanostructured metal oxides (e.g., Fe3_3O4_4/TiO2_2) enable controlled C-H activation. Key parameters:

  • Catalyst loading : 0.5–2.0 wt% maximizes radical generation while minimizing side reactions .
  • pH control : Maintain acidic conditions (pH 3–5) to stabilize reactive oxygen species (e.g., •OH) .
  • Kinetic modeling : Use shock tube experiments to validate oxidation pathways under high-temperature conditions .

Advanced: How to resolve contradictions in computational vs. experimental stability data for disubstituted cyclohexanes?

Answer:
Discrepancies often arise from solvent effects or incomplete conformational sampling.
Methodology:

  • Solvent corrections : Apply COSMO-RS solvation models to DFT calculations to account for solvent interactions .
  • Dynamic NMR : Track chair-flipping rates in real-time to validate computational activation barriers .

Basic: What purification methods ensure high-purity this compound for sensitive analyses?

Answer:

  • Recrystallization : Use ethanol/cyclohexane mixtures to remove chlorinated byproducts .
  • Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition .
  • Chromatography : Employ silica gel columns with hexane/ethyl acetate gradients for trace impurity removal .

Advanced: How does BN/CC isosterism influence the reactivity of cyclohexane derivatives?

Answer:
Replacing C-C bonds with B-N bonds (e.g., in 1,2-BN cyclohexane) lowers ring-inversion barriers by 20–30% due to reduced steric strain. This enhances reactivity in Diels-Alder or hydrogenation reactions.
Methodology:

  • Thermogravimetric analysis (TGA) : Measure thermal stability of BN-cyclohexane derivatives .
  • X-ray crystallography : Confirm structural changes post-isosteric substitution .

Advanced: What in vivo models assess the systemic toxicity of halogenated cyclohexane derivatives?

Answer:

  • Rodent studies : Administer compounds via dual parenteral routes (intravenous and intraperitoneal) and monitor hematological/histopathological changes over 14 days .
  • Control groups : Use DEHCH plasticized PVC as a reference to isolate toxicity effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds .
  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How can computational models predict the environmental persistence of chlorinated cyclohexanes?

Answer:

  • QSAR modeling : Correlate logP values with biodegradation rates to estimate half-lives in soil/water .
  • Oxidative degradation simulations : Use Gaussian software to map •OH attack sites on the cyclohexane ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.